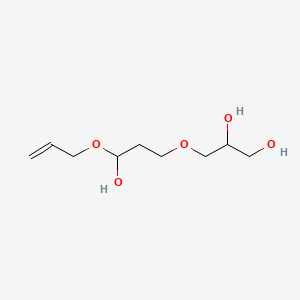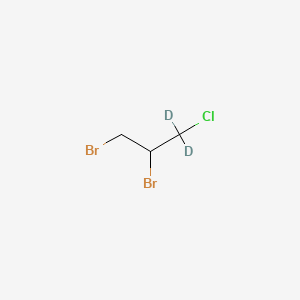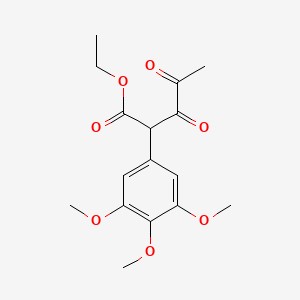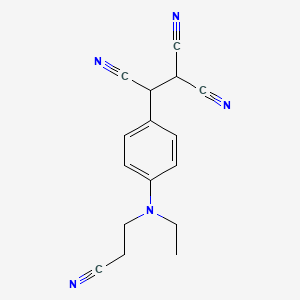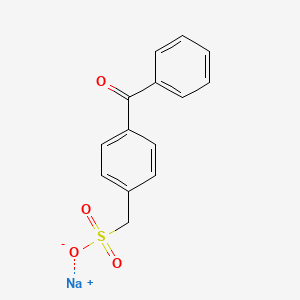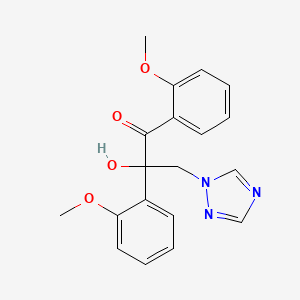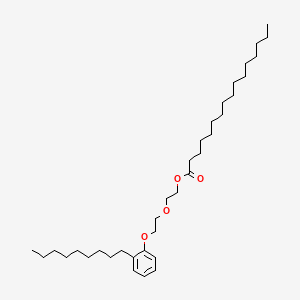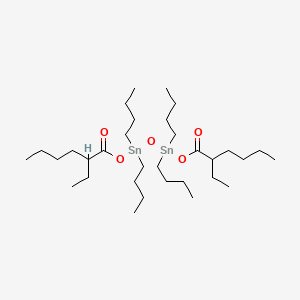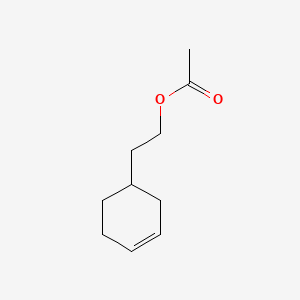
2-(3-Cyclohexene-1-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclohexene-1-yl)ethyl acetate is an organic compound with the molecular formula C10H16O2 and a molecular weight of 168.23 g/mol . . This compound is characterized by a cyclohexene ring attached to an ethyl acetate group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyclohexene-1-yl)ethyl acetate typically involves the esterification of 3-Cyclohexene-1-ethanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Cyclohexene-1-yl)ethyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Cyclohexenone or cyclohexanone derivatives.
Reduction: 3-Cyclohexene-1-ethanol.
Substitution: Various substituted cyclohexene derivatives.
Aplicaciones Científicas De Investigación
2-(3-Cyclohexene-1-yl)ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(3-Cyclohexene-1-yl)ethyl acetate involves its interaction with various molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and 3-Cyclohexene-1-ethanol, which can further participate in biochemical reactions. The cyclohexene ring can interact with enzymes and receptors, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
α-Terpinyl acetate: Similar in structure but with a different arrangement of functional groups.
Nopol derivatives: Compounds derived from nopol, which have similar cycloaliphatic structures.
Uniqueness
2-(3-Cyclohexene-1-yl)ethyl acetate is unique due to its specific combination of a cyclohexene ring and an ethyl acetate group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
39055-34-0 |
|---|---|
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
2-cyclohex-3-en-1-ylethyl acetate |
InChI |
InChI=1S/C10H16O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-3,10H,4-8H2,1H3 |
Clave InChI |
HEYMGGRGEJTPBD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


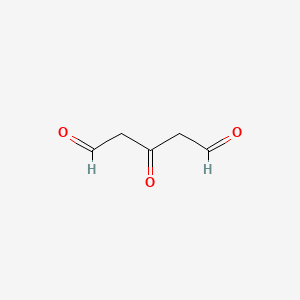
![N-[2-[(2-Aminoethyl)amino]ethyl]dodecanamide](/img/structure/B15178334.png)
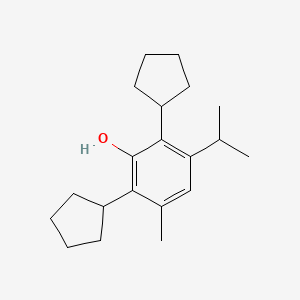

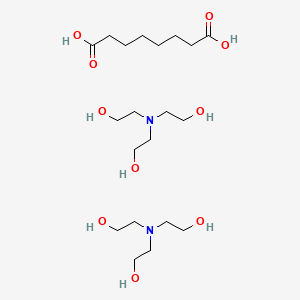
![[[1-(Chloromethyl)-2-(octyloxy)ethoxy]methyl]oxirane](/img/structure/B15178354.png)
